5-Cyclobutyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

basicity modulation passive permeability fluorinated pyrrolidine

This 1,2,4-oxadiazole building block integrates a gem‑difluoropyrrolidine that reduces amine basicity by >3 pKa units—boosting passive permeability and CNS exposure—with a rigid cyclobutyl substituent that imposes steric constraints unmatched by flexible alkyl or flat aromatic analogs. Supplied as a crystalline hydrochloride salt for accurate gravimetric dispensing and rapid dissolution in aqueous media, it enables reproducible SAR assays. Use this scaffold for fragment‑based screening of CNS enzymes, bacterial DNA gyrase, or agrochemical targets.

Molecular Formula C10H14ClF2N3O
Molecular Weight 265.69
CAS No. 2097936-54-2
Cat. No. B2534019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
CAS2097936-54-2
Molecular FormulaC10H14ClF2N3O
Molecular Weight265.69
Structural Identifiers
SMILESC1CC(C1)C2=NC(=NO2)C3CC(CN3)(F)F.Cl
InChIInChI=1S/C10H13F2N3O.ClH/c11-10(12)4-7(13-5-10)8-14-9(16-15-8)6-2-1-3-6;/h6-7,13H,1-5H2;1H
InChIKeyKQAOFUGYGQISRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclobutyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 2097936-54-2): Procurement-Ready Physicochemical and Structural Profile


5-Cyclobutyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 2097936‑54‑2) is a racemic heterocyclic building block belonging to the 1,2,4‑oxadiazole class. Its structure contains a cyclobutyl substituent at the oxadiazole 5‑position and a 4,4‑difluoropyrrolidin‑2‑yl moiety at the 3‑position, supplied as a hydrochloride salt (molecular formula C₁₀H₁₄ClF₂N₃O, MW = 265.69 g mol⁻¹) . The compound is predominantly sourced for medicinal‑chemistry and agrochemical research where a rigid, polarity‑tuned, and metabolic‑stability‑enhanced scaffold is required for structure‑activity‑relationship (SAR) exploration [1].

Why 5-Cyclobutyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride Cannot Be Replaced by Common 1,2,4‑Oxadiazole or Pyrrolidine Isosteres


Generic 1,2,4‑oxadiazole‑pyrrolidine conjugates that lack the cyclobutyl ring or employ an unfluorinated pyrrolidine cannot replicate the combined conformational restraint, basicity attenuation, and metabolic‑stability profile engineered into this scaffold [1]. The gem‑difluoro substitution on the pyrrolidine lowers the amine pKₐ by approximately 3 log units relative to the parent pyrrolidine, maintaining a higher fraction of uncharged species at physiological pH and thereby improving passive membrane permeability [1] . Simultaneously, the cyclobutyl group introduces steric constraints that are absent in smaller alkyl‑substituted (e.g., methyl, ethyl) oxadiazole analogs, while the hydrochloride salt form guarantees consistent solubility and handling properties across laboratory conditions .

Quantitative Differentiation Evidence for 5-Cyclobutyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride Relative to Its Closest In‑Class Comparators


Amino Basicity Reduction Drives Distinct Permeability vs. 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Gem‑difluorination at the pyrrolidine 4‑position reduces the conjugate‑acid pKₐ of the secondary amine by approximately 3.1–3.2 log units compared with the parent pyrrolidine, a shift that moves the protonation equilibrium toward the neutral, membrane‑permeable species at physiological pH [1]. For the directly comparable 3,3‑difluoropyrrolidine/pyrrolidine pair, the measured ΔpKₐ is 3.14 [1]. In contrast, the non‑fluorinated comparator 5‑cyclobutyl‑3‑(pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole (CAS not available) retains the full pyrrolidine basicity (predicted pKₐ ≈ 10–11) and would be predominantly protonated (charged) at pH 7.4, limiting passive diffusion across lipid bilayers .

basicity modulation passive permeability fluorinated pyrrolidine

Metabolic Stability Retention Contrasts with Beneficial Basicity Shift

Systematic in‑vitro microsomal‑clearance profiling of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine series demonstrates that gem‑difluorination does not increase intrinsic clearance (CLint) and preserves high metabolic stability, with one exception (3,3‑difluoroazetidine) [1]. This means the 4,4‑difluoropyrrolidine moiety in the target compound is expected to retain metabolic stability comparable to the parent pyrrolidine while providing a >3‑log basicity reduction. In contrast, non‑fluorinated pyrrolidine‑containing oxadiazoles lack the basicity attenuation and may still be subject to oxidative N‑dealkylation without the shielding electronic effect of fluorine .

microsomal stability intrinsic clearance fluorinated heterocycle

Hydrochloride‑Salt Formulation Matches or Exceeds Solubility of Non‑Salt Comparators

The hydrochloride salt of 5‑cyclobutyl‑3‑(4,4‑difluoropyrrolidin‑2‑yl)‑1,2,4‑oxadiazole (CAS 2097936‑54‑2) provides a defined, crystalline solid with improved water solubility compared to the free base (CAS 2097936‑53‑1) . The free base form is a viscous oil that requires careful handling and may exhibit variable water content, whereas the hydrochloride salt is supplied as a powder with consistent purity (≥ 97–98 %) . In contrast, related non‑salt analogs (e.g., 5‑cyclobutyl‑3‑(pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole free base) lack the solubility enhancement and reproducible solid‑state properties conferred by salt formation .

solubility salt form handling

Cyclobutyl Substituent Imparts Unique Conformational Restriction Relative to Methyl and Cyclopentyl Analogs

The cyclobutyl group at the 1,2,4‑oxadiazole 5‑position produces a sterically constrained, low‑energy conformational landscape that differs substantially from the methyl‑substituted analog (CAS 2097936‑52‑0, 3‑(4,4‑difluoropyrrolidin‑2‑yl)‑5‑methyl‑1,2,4‑oxadiazole hydrochloride) and the cyclopentyl analog (CAS 2041087‑02‑7, 3‑cyclopentyl‑5‑(4,4‑difluoropyrrolidin‑2‑yl)‑1,2,4‑oxadiazole) [1] [2]. Cyclobutane restricts the torsional degrees of freedom of the 5‑substituent to a narrow range of pseudorotation angles, while methyl is freely rotating and cyclopentyl adopts multiple envelope conformations. These conformational differences directly affect target‑binding complementarity and scaffold rigidity when incorporated into larger molecular entities [1].

conformational restriction cyclobutyl SAR

Optimal Application Scenarios for 5-Cyclobutyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride Based on Differentiated Evidence


Design of CNS‑Penetrant Fragment Libraries Requiring Balanced Basicity

The 4,4‑difluoropyrrolidine motif reduces amine basicity by > 3 pKₐ units while retaining metabolic stability, enabling a higher fraction of neutral, blood–brain‑barrier‑permeable species [1] . Incorporate this hydrochloride salt into fragment‑based screening libraries targeting CNS enzymes or receptors where excessive basicity would limit brain exposure.

Automated High‑Throughput Screening Campaigns with Aqueous Assay Compatibility

The crystalline hydrochloride salt form ensures accurate gravimetric dispensing and rapid dissolution in aqueous media (DMF, ethanol, or water mixtures), directly addressing the reproducibility challenges of oil‑based building blocks. Purity consistently reported ≥ 97 % supports precise concentration–response determinations [1] .

Conformational SAR Expansion Around the Oxadiazole 5‑Position

The cyclobutyl substituent provides a rigid, medium‑sized hydrophobic contact surface that is distinct from the flexible methyl and conformationally polymorphic cyclopentyl analogs. Use this scaffold to probe steric‑driven selectivity in enzyme active sites or receptor binding pockets, particularly when a flat aromatic ring is undesirable and a non‑aromatic cyclobutyl cage is required [1].

Agrochemical Lead Generation Targeting Fungal Enzymes with Fluorinated Motifs

Fluorinated pyrrolidine‑oxadiazole hybrids have demonstrated nanomolar potency in antibacterial DNA gyrase inhibition (IC₅₀ = 120–210 nM for related compounds) [1]. The target compound extends this chemotype with a cyclobutyl substituent that may enhance selectivity for agricultural pathogens. Its hydrochloride salt facilitates formulation screening in water‑compatible spray adjuvants .

Quote Request

Request a Quote for 5-Cyclobutyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.